Protokylol hydrochloride

Catalog No.
S593790
CAS No.
136-69-6
M.F
C18H22ClNO5
M. Wt
367.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protokylol hydrochloride

CAS Number

136-69-6

Product Name

Protokylol hydrochloride

IUPAC Name

4-[2-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]-1-hydroxyethyl]benzene-1,2-diol;hydrochloride

Molecular Formula

C18H22ClNO5

Molecular Weight

367.8 g/mol

InChI

InChI=1S/C18H21NO5.ClH/c1-11(6-12-2-5-17-18(7-12)24-10-23-17)19-9-16(22)13-3-4-14(20)15(21)8-13;/h2-5,7-8,11,16,19-22H,6,9-10H2,1H3;1H

InChI Key

LOVXREQUMZKFCM-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)O)O.Cl

Synonyms

alpha-(alpha-methyl-3,4-methylenedioxyphenethylamino)methyl protocatechuyl alcohol, caytine, protokylol, protokylol hydrochloride

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NCC(C3=CC(=C(C=C3)O)O)O.Cl

Description

The exact mass of the compound Protokylol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Bronchodilation

    Due to its β-adrenergic agonist properties, protokylol hydrochloride has been studied for its potential bronchodilatory effects. By relaxing the smooth muscles in the airways, it could theoretically help ease breathing in conditions like asthma. However, limited research is available on its effectiveness compared to established bronchodilators ().

  • Understanding β-adrenergic Signaling

    Scientists can utilize protokylol hydrochloride as a research tool to investigate the mechanisms of β-adrenergic receptor signaling pathways. By studying how cells respond to this specific agonist, researchers can gain insights into the physiological roles of these receptors and their potential involvement in various diseases.

  • Drug Discovery and Development

    The β-adrenergic receptor family plays a role in numerous biological processes. Research on protokylol hydrochloride can aid in the development of new drugs targeting specific β-adrenergic receptor subtypes for various therapeutic applications.

Protokylol hydrochloride is a synthetic compound classified as a beta-adrenergic receptor agonist. Its chemical formula is C18H22ClNO5, and it is often utilized in the treatment of respiratory conditions due to its bronchodilator properties. This compound is a derivative of isoproterenol and is known for its ability to selectively activate beta-2 adrenergic receptors, which play a crucial role in the relaxation of bronchial smooth muscle and the dilation of air passages in the lungs .

, including:

  • Oxidation: This reaction can lead to the formation of hydroxylated derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: Reduction reactions modify functional groups within the compound, often utilizing sodium borohydride as a reducing agent.
  • Substitution: The aromatic ring of protokylol hydrochloride can undergo substitution reactions, where halogenating agents like chlorine or bromine are introduced under controlled conditions .

The specific products formed from these reactions depend on the reagents and conditions employed.

Protokylol hydrochloride exhibits significant biological activity as a beta-2 adrenergic receptor agonist. It mimics the action of endogenous catecholamines, leading to:

  • Bronchodilation: It relaxes bronchial smooth muscle, making it beneficial for individuals with asthma or chronic obstructive pulmonary disease.
  • Increased Airflow: By dilating air passages, it enhances airflow in the respiratory system .

Research has also indicated potential effects on cardiovascular parameters, although its primary application remains in respiratory therapy.

The synthesis of protokylol hydrochloride involves several steps:

  • Preparation of Intermediate: The initial step involves reacting 1,3-benzodioxole with isopropylamine to form methylenedioxyphenyl-isoproterenol.
  • Formation of Hydrochloride Salt: The intermediate is then treated with hydrochloric acid to yield protokylol hydrochloride.
  • Industrial Production: For large-scale synthesis, methods are optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .

Protokylol hydrochloride has diverse applications across various fields:

  • Medical: Primarily used as a bronchodilator for treating asthma and other respiratory disorders.
  • Research: Serves as a model compound in studies related to beta-adrenergic receptors and respiratory physiology.
  • Pharmaceutical Development: It aids in the formulation of new bronchodilators and related therapeutic agents .

Interaction studies have shown that protokylol hydrochloride may interact with other substances, influencing its pharmacological effects. For instance:

  • Caffeine: Co-administration may increase the risk or severity of hypokalemia.
  • Cabergoline: This drug may enhance the hypertensive and vasoconstricting effects of protokylol .

Such interactions necessitate careful consideration when prescribing or researching this compound.

Similar Compounds

Protokylol hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
IsoproterenolBeta-adrenergic agonistAsthma treatmentNon-selective; affects both beta-1 and beta-2 receptors
TerbutalineBeta-adrenergic agonistBronchodilatorSelective for beta-2; longer duration of action
SalbutamolBeta-adrenergic agonistAsthma treatmentRapid onset; selective for beta-2 receptors
FenoterolBeta-adrenergic agonistBronchodilatorHigh selectivity for beta-2 receptors; longer half-life

Protokylol hydrochloride's selectivity for beta-2 receptors distinguishes it from non-selective agonists like isoproterenol, making it particularly effective in treating respiratory issues while minimizing cardiovascular side effects .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

367.1186505 g/mol

Monoisotopic Mass

367.1186505 g/mol

Heavy Atom Count

25

UNII

7U7O8Q48IO

Related CAS

136-70-9 (Parent)

Other CAS

136-69-6

Wikipedia

Protokylol hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2024-02-18

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